molecular formula C19H26N8O7 B2749453 5-(2-(7-(2-hydroxy-3-isopropoxypropyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 899357-98-3

5-(2-(7-(2-hydroxy-3-isopropoxypropyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No. B2749453
CAS RN: 899357-98-3
M. Wt: 478.466
InChI Key: NVHMRWFYWWNQMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound has a molecular formula of C16H20N8O7 and an average mass of 436.379 Da .

Scientific Research Applications

Weak Interactions in Barbituric Acid Derivatives

Research on derivatives of barbituric acid, such as 1,3-dimethyl-2,4,6-trioxoperhydro-pyrimidine, has highlighted the significance of weak interactions like hydrogen bonds and π–π stacking in stabilizing intermolecular organic "sandwich" complexes. These interactions are crucial for understanding the crystal packing arrangement and the physical and chemical properties of these compounds (Khrustalev et al., 2008).

Structural Analysis of Pyrimidine Derivatives

The study of various pyrimidine derivatives, including 1,3-dimethylpyrimidine-2,4,6-trione, has contributed to understanding the intramolecular and intermolecular interactions that define their structures. These insights are fundamental for the development of new compounds with tailored properties for scientific and medical applications (da Silva et al., 2005).

Molecular Modeling in Drug Development

Molecular modeling of chromene derivatives, closely related in structure to complex pyrimidine derivatives, has been used to identify potential leads for anticancer drugs. This approach, including Nuclear Magnetic Resonance (NMR) and docking studies, highlights the role of detailed chemical structure analysis in drug development (Rubim de Santana et al., 2020).

Synthesis and Biological Activity of Heterocyclic Compounds

Research into the synthesis of novel heterocyclic compounds, including pyrimidine derivatives, provides insights into their potential biological activities. The study of these compounds' reaction mechanisms and regioselectivity is essential for developing new pharmaceuticals and understanding their interactions at the molecular level (Gobouri et al., 2016).

properties

IUPAC Name

8-[(4-hydroxy-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)diazenyl]-7-(2-hydroxy-3-propan-2-yloxypropyl)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N8O7/c1-9(2)34-8-10(28)7-27-12-13(23(3)18(32)26(6)16(12)31)20-17(27)22-21-11-14(29)24(4)19(33)25(5)15(11)30/h9-10,28-29H,7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFRKKUBGISSSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC(CN1C2=C(N=C1N=NC3=C(N(C(=O)N(C3=O)C)C)O)N(C(=O)N(C2=O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N8O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.